molecular formula C5H11NO B574032 1-(Aminomethyl)cyclobutanol CAS No. 180205-28-1

1-(Aminomethyl)cyclobutanol

Cat. No.: B574032
CAS No.: 180205-28-1
M. Wt: 101.149
InChI Key: QMRGVILFWQUZKR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanol is an organic compound with the chemical formula C5H11NO. It is a colorless liquid with a strong amine odor and is soluble in water and common organic solvents. This compound is used as an intermediate in organic synthesis and for the preparation of other compounds, such as drugs, dyes, and fragrances .

Preparation Methods

1-(Aminomethyl)cyclobutanol is typically prepared by the reaction of aminomethylcyclobutanone with sodium hydroxide. During this reaction, aminomethylcyclobutanone is hydrolyzed by sodium hydroxide to form this compound . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete conversion of the starting material.

Chemical Reactions Analysis

1-(Aminomethyl)cyclobutanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Aminomethyl)cyclobutanol can be compared with other similar compounds, such as:

This compound is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

1-(Aminomethyl)cyclobutanol is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant assays, and case studies that highlight its therapeutic potential.

Overview of this compound

This compound is a cyclobutane derivative with an amino group that can influence various biological processes. Its structural characteristics allow it to interact with multiple biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing physiological responses.
  • Signal Transduction Pathways : The compound may affect signal transduction pathways, leading to changes in gene expression and cellular behavior.

Biological Assays and Evaluation

To assess the biological activity of this compound, various assays are employed:

Cytotoxicity Assays

Cytotoxicity is typically evaluated using mammalian cell lines. The following methods are commonly used:

Assay Type Description Limitations
MTT AssayMeasures cell viability based on mitochondrial activity.May be interfered with by certain compounds.
Colony-Forming AssayEvaluates anchorage-independent growth in soft agar.Requires careful optimization of conditions.
Scratch AssayAssesses cell migration and invasion capabilities.Dependent on cell line characteristics.

Enzyme Inhibition Assays

This compound's potential to inhibit enzymes relevant to metabolic disorders is evaluated through:

  • α-Amylase Inhibition : Measures the ability to inhibit starch digestion.
  • Dipeptidyl Peptidase IV (DPP4) Inhibition : Assesses modulation of insulin secretion pathways.

Case Studies and Research Findings

Recent studies have explored the therapeutic implications of this compound in various contexts:

  • Respiratory Disorders : Research indicates that compounds similar to this compound may modulate breathing control mechanisms, offering potential treatments for respiratory diseases .
  • Metabolic Disorders : Investigations into its effects on glucose metabolism suggest that it could play a role in managing conditions like diabetes by inhibiting key enzymes involved in glucose absorption .
  • Inflammatory Diseases : There is emerging evidence that this compound may exhibit anti-inflammatory properties, making it a candidate for treating immune-mediated inflammatory diseases such as rheumatoid arthritis .

Properties

IUPAC Name

1-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-5(7)2-1-3-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGVILFWQUZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651190
Record name 1-(Aminomethyl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180205-28-1
Record name 1-(Aminomethyl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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